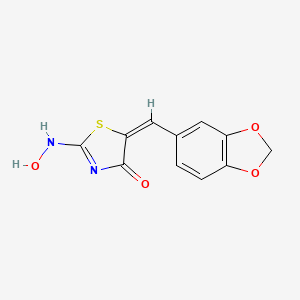

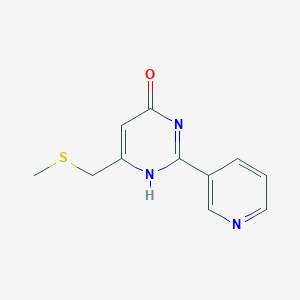

![molecular formula C15H10Cl2N4 B7787244 4-chloro-N-[(E)-[3-(4-chlorophenyl)pyrazol-4-ylidene]amino]aniline](/img/structure/B7787244.png)

4-chloro-N-[(E)-[3-(4-chlorophenyl)pyrazol-4-ylidene]amino]aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-N-[(E)-[3-(4-chlorophenyl)pyrazol-4-ylidene]amino]aniline is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields

Métodos De Preparación

The synthesis of 4-chloro-N-[(E)-[3-(4-chlorophenyl)pyrazol-4-ylidene]amino]aniline involves specific synthetic routes and reaction conditions. The preparation methods typically include the formation of inclusion complexes with cyclodextrins. Cyclodextrins are valuable compounds that can be applied in different industrial fields such as food or pharmaceutical industries . The most used methods to prepare host inclusion in the non-polar cavity of cyclodextrins involve various analytical techniques to evidence host inclusion .

Análisis De Reacciones Químicas

4-chloro-N-[(E)-[3-(4-chlorophenyl)pyrazol-4-ylidene]amino]aniline undergoes several types of chemical reactions, including combination, decomposition, single-replacement, double-replacement, and combustion reactions . Common reagents and conditions used in these reactions vary depending on the desired outcome. For example, combination reactions involve the synthesis of new compounds from two or more substances, while decomposition reactions involve the breakdown of a compound into simpler substances . The major products formed from these reactions depend on the specific reactants and conditions used.

Aplicaciones Científicas De Investigación

4-chloro-N-[(E)-[3-(4-chlorophenyl)pyrazol-4-ylidene]amino]aniline has a wide range of scientific research applications. In chemistry, it is used for the structural annotation of metabolites and lipids through advanced tandem mass spectrometry . In biology, it plays a role in the phenotypic characterization and serves as biomarkers . In medicine, this compound is involved in the development of biotechnological substances with innovative properties . In industry, it is used to improve the physical, chemical, and biological characteristics of food compounds, including solubility and stability .

Mecanismo De Acción

The mechanism of action of 4-chloro-N-[(E)-[3-(4-chlorophenyl)pyrazol-4-ylidene]amino]aniline involves its interaction with specific molecular targets and pathways. For instance, in the context of mass spectrometry, CID (collision-induced dissociation) is the method of choice to unveil structural details of metabolites and lipids . This process involves the fragmentation of molecules to provide detailed structural information, which is crucial for linking specific molecular entities to defined biochemical functions or phenotypes .

Comparación Con Compuestos Similares

4-chloro-N-[(E)-[3-(4-chlorophenyl)pyrazol-4-ylidene]amino]aniline can be compared with other similar compounds based on its structural and functional properties. Similar compounds can be recognized predominantly by either 2-D or 3-D neighboring methods . The complementarity between these methods allows for the identification of structurally similar molecules that may not be detected using only one method . This highlights the uniqueness of this compound in terms of its structural and functional characteristics.

Propiedades

IUPAC Name |

4-chloro-N-[(E)-[3-(4-chlorophenyl)pyrazol-4-ylidene]amino]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N4/c16-11-3-1-10(2-4-11)15-14(9-18-21-15)20-19-13-7-5-12(17)6-8-13/h1-9,19H/b20-14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATUPCGDUDXKLB-XSFVSMFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=CC2=NNC3=CC=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C\2=NN=C/C2=N\NC3=CC=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]amino]-3-phenylpropanoic acid](/img/structure/B7787167.png)

![2-[[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]amino]-3-methylbutanoic acid](/img/structure/B7787170.png)

![2-[[(5Z)-4-oxo-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazol-2-yl]amino]propanoic acid](/img/structure/B7787174.png)

![ethyl 2-[[4-oxo-6-(trifluoromethyl)-1H-pyrimidin-2-yl]amino]-1,3-thiazole-4-carboxylate](/img/structure/B7787183.png)

![N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide](/img/structure/B7787200.png)

![(2E)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B7787227.png)

![(2E)-3-(4-methoxyphenyl)-3-oxo-2-[[4-(trifluoromethoxy)phenyl]hydrazinylidene]propanal](/img/structure/B7787229.png)

![N-{5-[(dimethylamino)methylidene]-6-oxo-4H-cyclopenta[b]thiophen-4-yl}-2,2,2-trifluoroacetamide](/img/structure/B7787251.png)